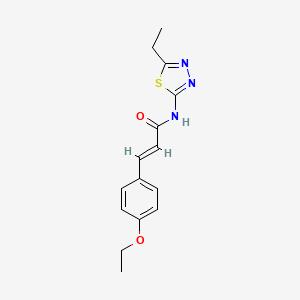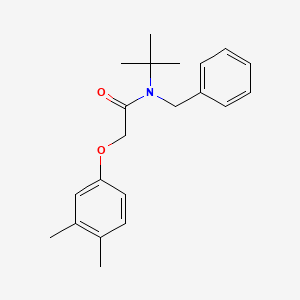
2-(benzylthio)-N-(4-methylbenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylthio)-N-(4-methylbenzyl)acetamide, also known as BZMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BZMA belongs to the class of thioacetamides and has a molecular weight of 313.46 g/mol.
Wirkmechanismus
The mechanism of action of 2-(benzylthio)-N-(4-methylbenzyl)acetamide is not fully understood. However, it has been suggested that 2-(benzylthio)-N-(4-methylbenzyl)acetamide inhibits the activity of COX-2 by binding to its active site. This results in the inhibition of prostaglandin synthesis, which is responsible for inflammation and pain. 2-(benzylthio)-N-(4-methylbenzyl)acetamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(benzylthio)-N-(4-methylbenzyl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which results in the inhibition of prostaglandin synthesis. 2-(benzylthio)-N-(4-methylbenzyl)acetamide has also been shown to induce apoptosis in cancer cells, which leads to their death. In addition, 2-(benzylthio)-N-(4-methylbenzyl)acetamide has been shown to exhibit anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(benzylthio)-N-(4-methylbenzyl)acetamide is its ease of synthesis. The one-pot reaction method used for its synthesis is simple and efficient, and the yield obtained is relatively high. In addition, 2-(benzylthio)-N-(4-methylbenzyl)acetamide has been shown to exhibit promising anti-cancer, anti-inflammatory, and analgesic properties, which make it a valuable candidate for further research.
One of the limitations of 2-(benzylthio)-N-(4-methylbenzyl)acetamide is its limited solubility in water, which makes it difficult to administer in vivo. In addition, the mechanism of action of 2-(benzylthio)-N-(4-methylbenzyl)acetamide is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 2-(benzylthio)-N-(4-methylbenzyl)acetamide. One of the areas of research could be to optimize its anti-cancer potential by studying its mechanism of action in more detail. Another area of research could be to improve its solubility in water, which would make it easier to administer in vivo. Further studies could also be conducted to optimize its anti-inflammatory and analgesic properties for the treatment of inflammatory diseases such as arthritis.
Conclusion:
In conclusion, 2-(benzylthio)-N-(4-methylbenzyl)acetamide is a promising compound that has potential applications in medicinal chemistry. Its ease of synthesis, anti-cancer, anti-inflammatory, and analgesic properties make it a valuable candidate for further research. However, its limited solubility in water and incomplete understanding of its mechanism of action pose challenges for its therapeutic potential. Further research is needed to optimize its therapeutic potential and improve its solubility in water.
Synthesemethoden
2-(benzylthio)-N-(4-methylbenzyl)acetamide can be synthesized using a one-pot reaction of 2-mercaptobenzylamine and 4-methylbenzaldehyde in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The yield of 2-(benzylthio)-N-(4-methylbenzyl)acetamide obtained from this method is approximately 60-70%.
Wissenschaftliche Forschungsanwendungen
2-(benzylthio)-N-(4-methylbenzyl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. 2-(benzylthio)-N-(4-methylbenzyl)acetamide has also been studied as a potential anti-inflammatory and analgesic agent. Its ability to inhibit the activity of COX-2, an enzyme responsible for inflammation, makes it a promising candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-14-7-9-15(10-8-14)11-18-17(19)13-20-12-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSIXFCWBPXFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805635 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-benzylsulfanyl-N-[(4-methylphenyl)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5732687.png)
![N-cyclopentyl-2-[(2,8-dimethyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5732703.png)
![N-(3-chloro-4-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732707.png)
![N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5732711.png)

![{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5732723.png)

![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B5732735.png)


